2-Methylthiomorpholin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylthiomorpholin-3-one is a heterocyclic compound with the molecular formula C₅H₉NOS It features a morpholine ring substituted with a methyl group and a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylthiomorpholin-3-one can be synthesized through several methods. One common approach involves the cyclization of 2-aminoethanethiol with methyl chloroformate under basic conditions. The reaction proceeds as follows:
Starting Materials: 2-aminoethanethiol and methyl chloroformate.
Reaction Conditions: The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Procedure: The 2-aminoethanethiol reacts with methyl chloroformate to form an intermediate, which then cyclizes to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Methylthiomorpholin-3-one undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted morpholinones depending on the nucleophile used.
Scientific Research Applications
2-Methylthiomorpholin-3-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Methylthiomorpholin-3-one involves its interaction with various molecular targets. The sulfur atom in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The exact pathways and targets are still under investigation, but the compound’s ability to undergo oxidation and reduction reactions suggests it may influence redox processes in cells.
Comparison with Similar Compounds
Similar Compounds
Morpholine: A related compound with a similar ring structure but without the sulfur atom.
Thiomorpholine: Similar to 2-Methylthiomorpholin-3-one but lacks the methyl group.
2-Methylmorpholine: Contains a methyl group but lacks the sulfur atom.
Uniqueness
This compound is unique due to the presence of both a sulfur atom and a methyl group in its structure. This combination imparts distinct chemical properties, such as enhanced reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-methylthiomorpholin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NOS/c1-4-5(7)6-2-3-8-4/h4H,2-3H2,1H3,(H,6,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFQNETYDIXLTTR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCCS1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69226-20-6 |
Source
|
Record name | 3-Thiomorpholinone, 2-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069226206 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Thiomorpholinone, 2-methyl- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17617 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.